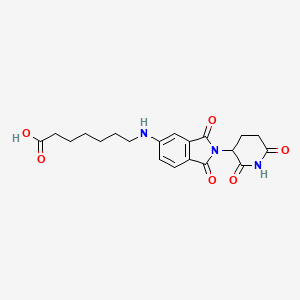

Pomalidomide-5'-C6-acid

Description

Evolution of Targeted Protein Degradation Strategies in Chemical Biology

The concept of harnessing cellular degradation pathways for therapeutic benefit has evolved significantly. Early strategies focused on understanding the intrinsic signals, or degrons, that mark proteins for destruction. nih.gov This knowledge paved the way for the development of engineered molecules that could induce the degradation of specific proteins of interest (POIs). A major breakthrough in this field was the development of Proteolysis-Targeting Chimeras (PROTACs). nih.govnih.gov More recent advancements have expanded the TPD toolbox to include lysosome-targeting chimeras (LYTACs) for degrading secreted and membrane proteins, as well as innovative approaches like transcription-factor-targeting chimeras (TRAFTACs) and antibody-based PROTACs (PROTABs). nih.govnih.gov These evolving strategies aim to enhance precision, expand the range of degradable targets, and overcome limitations of earlier technologies. acs.org

Overview of Proteolysis-Targeting Chimeras (PROTACs) as a Therapeutic Modality

PROTACs are heterobifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity. nih.govtandfonline.com They consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. tandfonline.com This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome. nih.gov This catalytic mechanism allows for the degradation of multiple protein molecules by a single PROTAC molecule, potentially leading to more durable effects at lower doses compared to traditional inhibitors. researchgate.net The modular nature of PROTACs, allowing for different combinations of POI ligands, E3 ligase ligands, and linkers, provides a versatile platform for developing highly specific and potent protein degraders. nih.gov

Pomalidomide (B1683931) as a Foundational E3 Ligase Recruiter within Immunomodulatory Imide Drugs (IMiDs)

Pomalidomide, along with its predecessors thalidomide (B1683933) and lenalidomide, belongs to a class of drugs known as immunomodulatory imide drugs (IMiDs). wikipedia.orgnih.gov These compounds were later identified as Cereblon E3 ligase modulators (CELMoDs). wikipedia.orgmdpi.com The therapeutic effects of IMiDs are mediated through their binding to Cereblon (CRBN), a substrate receptor protein within the CRL4-CRBN E3 ubiquitin ligase complex. nih.govnih.govnih.gov This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent degradation of specific "neosubstrates," such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.govnih.gov Pomalidomide is noted for its high potency in inducing the degradation of these transcription factors, which are critical in the pathophysiology of certain cancers like multiple myeloma. wikipedia.orgnih.gov

Contextualizing Pomalidomide-5'-C6-acid within Contemporary PROTAC Design Principles

The discovery of pomalidomide's mechanism of action as a molecular glue that recruits neosubstrates to Cereblon has made it a valuable tool in the development of PROTACs. nih.govnih.gov Pomalidomide serves as a highly effective E3 ligase-recruiting ligand in PROTAC design. scholaris.ca The phthalimide (B116566) ring of pomalidomide can be chemically modified, typically at the C4 or C5 position, to attach a linker that connects to a ligand for a target protein. nih.govnih.gov

This compound is a specific derivative of pomalidomide designed for this purpose. It features a C6 carboxylic acid linker attached to the 5-position of the pomalidomide phthalimide ring. This carboxylic acid group provides a convenient chemical handle for conjugation to a variety of linkers and target-binding ligands, facilitating the synthesis of PROTAC libraries for screening and optimization. sigmaaldrich.com The choice of attachment point and linker length is a critical aspect of PROTAC design, as it significantly influences the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation. researchgate.netnih.gov The use of pre-functionalized pomalidomide derivatives like this compound streamlines the synthesis of these complex molecules. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C20H23N3O6 |

|---|---|

Molecular Weight |

401.4 g/mol |

IUPAC Name |

7-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]heptanoic acid |

InChI |

InChI=1S/C20H23N3O6/c24-16-9-8-15(18(27)22-16)23-19(28)13-7-6-12(11-14(13)20(23)29)21-10-4-2-1-3-5-17(25)26/h6-7,11,15,21H,1-5,8-10H2,(H,25,26)(H,22,24,27) |

InChI Key |

YDWPUGHCLUSXPB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCCC(=O)O |

Origin of Product |

United States |

Strategic Design and Chemical Synthesis of Pomalidomide 5 C6 Acid Conjugates

Rationale for Functionalization of Pomalidomide (B1683931) at the Phthalimide (B116566) 5'-Position

Pomalidomide, a derivative of thalidomide (B1683933), is a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN). In PROTACs, the pomalidomide moiety functions to recruit CRBN, which then ubiquitinates a target protein, marking it for degradation by the proteasome. The point at which a linker is attached to the pomalidomide scaffold is a critical design choice that profoundly influences the resulting PROTAC's performance.

Impact of Linker Attachment Site on PROTAC Efficacy and Specificity

The efficacy of a PROTAC is highly dependent on the formation of a stable and productive ternary complex between the target protein, the PROTAC molecule, and the E3 ligase. The length, composition, and attachment point of the linker are all crucial parameters that dictate the geometry and stability of this complex. The phthalimide ring of pomalidomide offers several potential sites for linker attachment, with the C4 and C5 positions being the most explored.

Studies have shown that the choice between these positions can significantly alter a PROTAC's degradation ability and stability. For instance, an investigation into a series of thalidomide-based conjugates revealed that attaching a linker to the C4 position generally resulted in more hydrolytically stable derivatives compared to attachment at the C5 position nih.gov. However, the optimal attachment site is not universal and must be determined empirically for each specific target protein and ligand combination. The linker's connection point influences the orientation of the recruited E3 ligase relative to the target protein, which in turn affects the efficiency of the subsequent ubiquitination.

Addressing Off-Target Engagement through Positional Modification

A significant challenge in the design of pomalidomide-based PROTACs is the inherent activity of the pomalidomide molecule itself. Pomalidomide and other immunomodulatory imide drugs (IMiDs) function as "molecular glues," independently inducing the degradation of a specific set of proteins, most notably a class of Cys2-His2 (C2H2) zinc-finger (ZF) transcription factors such as IKZF1 and IKZF3. nih.govnih.gov This activity can persist when pomalidomide is incorporated into a PROTAC, leading to the undesired degradation of these "off-target" proteins, which can have long-term biological consequences. nih.govbiorxiv.org

Strategic functionalization of the pomalidomide core offers a solution to this problem. Research has demonstrated that introducing linkers at the C5 position of the phthalimide ring can effectively mitigate this off-target activity. nih.govbiorxiv.orgresearchgate.netnih.govresearchgate.net The rationale is based on the structural interactions within the CRBN-pomalidomide-ZF complex. While the glutarimide (B196013) ring of pomalidomide binds deeply within a pocket on CRBN, the phthalimide ring is more exposed and mediates the interaction with ZF proteins. biorxiv.org By attaching a linker of sufficient size at the C5 position, it is possible to create steric hindrance that "bumps off" or disrupts the binding of off-target ZF proteins without compromising pomalidomide's ability to engage CRBN. biorxiv.orgnih.gov This positional modification has been shown not only to reduce the degradation of neosubstrates but, in some cases, to even enhance the potency and selectivity for the intended target protein. nih.govbiorxiv.orgresearchgate.netnih.gov

| Attachment Position | General Impact on Stability | Impact on Off-Target (IKZF1) Degradation | Rationale for PROTAC Design |

|---|---|---|---|

| C4-Position | Generally higher hydrolytic stability nih.gov | Can retain significant off-target degradation activity nih.gov | Chosen when stability is the primary concern and off-target effects are acceptable or desired. |

| C5-Position | Can be less hydrolytically stable than C4-linked counterparts nih.gov | Significantly reduces off-target degradation of zinc-finger proteins nih.govnih.govresearchgate.net | Ideal for creating highly specific PROTACs by minimizing pomalidomide's intrinsic molecular glue activity. |

Synthetic Methodologies for Pomalidomide-5'-C6-acid

This compound is a degrader building block that consists of the pomalidomide core functionalized at the 5-position with a six-carbon chain terminating in a carboxylic acid. This structure is designed to be a versatile intermediate for the synthesis of PROTACs.

Introduction of the Carboxylic Acid Functional Group

The synthesis of pomalidomide-linker conjugates often begins with a precursor like 5-fluoro- or 5-nitro-pomalidomide. For this compound, a common route involves the nucleophilic aromatic substitution (SNAr) reaction. A linker with a primary amine at one end and a protected carboxylic acid (e.g., an ester) at the other is reacted with a 5-substituted pomalidomide precursor. For example, 5-fluoropomalidomide can be reacted with the amino group of a 7-aminoheptanoic acid ester. The final step is the hydrolysis of the ester to reveal the terminal carboxylic acid functional group. This carboxylic acid serves as a chemical handle for subsequent conjugation reactions.

Reactivity and Coupling Chemistry for Amine-Containing Target Ligands

The terminal carboxylic acid of this compound is specifically designed for coupling with amine-containing ligands of target proteins. sigmaaldrich.com The most common method for this conjugation is standard amide bond formation, a robust and well-understood reaction in medicinal chemistry.

This process typically involves two steps:

Activation of the Carboxylic Acid: The carboxylic acid is converted into a more reactive species. This is achieved using a variety of coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole).

Nucleophilic Attack: The activated acid is then treated with the target protein ligand that contains a primary or secondary amine. The amine attacks the activated carbonyl, forming a stable amide bond that links the pomalidomide-C6-acid moiety to the target ligand, thus completing the synthesis of the heterobifunctional PROTAC.

Parallel Synthesis and Combinatorial Library Generation for PROTAC Discovery

The development of an effective PROTAC often requires extensive optimization of the linker, the E3 ligase ligand, and the target protein ligand. This compound is an ideal building block for creating large libraries of PROTACs for structure-activity relationship (SAR) studies. sigmaaldrich.com

By synthesizing a bulk quantity of this key intermediate, researchers can employ parallel synthesis techniques. researchgate.net In this approach, this compound is dispensed into an array of reaction vessels (such as a 96-well plate), and each vessel is then treated with a different amine-containing target ligand. This allows for the rapid generation of dozens or hundreds of unique PROTAC molecules simultaneously. nih.govrsc.orgresearchgate.net These libraries can then be screened to identify PROTACs with optimal degradation potency, selectivity, and favorable physicochemical properties. Methodologies such as microwave-assisted synthesis can further accelerate the preparation of these pomalidomide building blocks, streamlining the entire discovery process. rsc.org

| Feature | Description | Application in PROTAC Synthesis |

|---|---|---|

| Pomalidomide Core | Serves as the Cereblon (CRBN) E3 ligase ligand. | Recruits the cellular degradation machinery. |

| 5'-Position Linker | Linker attachment at the C5 position of the phthalimide ring. | Minimizes off-target degradation of zinc-finger proteins. nih.govresearchgate.net |

| C6 Alkyl Chain | A six-carbon aliphatic linker. | Provides spatial separation between the E3 ligase and the target protein, a key parameter for ternary complex formation. |

| Terminal Carboxylic Acid | A reactive functional group (-COOH). | Acts as a conjugation handle for facile amide bond formation with amine-containing target ligands. sigmaaldrich.com |

Advanced Derivatization of this compound for Research Applications

The compound this compound serves as a crucial building block in the development of targeted protein degraders, most notably Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates the pomalidomide moiety, which recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected to a six-carbon aliphatic chain that terminates in a carboxylic acid. This terminal acid group provides a versatile chemical handle for conjugation to a ligand that binds to a target protein of interest. The strategic design of such molecules hinges on the principle of induced proximity, where the PROTAC facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome.

The synthesis of pomalidomide-linker conjugates generally relies on established chemical strategies. A common method involves the nucleophilic aromatic substitution (SNAr) reaction. nih.gov This approach typically uses a fluorinated precursor of pomalidomide, such as 4-fluorothalidomide, which reacts with a bifunctional linker containing a primary amine at one end. frontiersin.org In the context of this compound, the linker would be an amino acid with a six-carbon chain. The primary amine of the linker displaces the fluorine atom on the phthalimide ring of the pomalidomide precursor, forming a stable carbon-nitrogen bond. The other end of the linker, the carboxylic acid, remains available for subsequent coupling reactions, often amide bond formation, with a ligand for a target protein. frontiersin.org The choice of a C6 linker is a deliberate design element, as the length and composition of the linker are critical for the efficacy of the resulting PROTAC. nih.gov

The C6-acid linker in this compound represents just one possibility in a vast landscape of potential linker designs for PROTACs. The linker's role extends beyond merely connecting the two active moieties; it critically influences the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.gov Consequently, extensive research is dedicated to exploring variations in linker composition and length to optimize the degradation efficiency and selectivity of PROTACs.

Linker Length: The distance between the pomalidomide and the target protein ligand is a key determinant of a PROTAC's activity. Linkers that are too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, excessively long linkers can lead to unproductive binding or reduced efficacy due to increased flexibility and potential off-target interactions. Researchers often synthesize a library of conjugates with varying alkyl chain lengths (from C1 to C6 and beyond) to empirically determine the optimal spacing for a given target.

Linker Composition: Beyond simple alkyl chains, linkers can incorporate various chemical motifs to modulate their properties. Polyethylene (B3416737) glycol (PEG) units are frequently integrated into linkers to enhance the solubility and cell permeability of the resulting PROTAC. Other compositions include moieties like alkynes or piperazine, which can introduce rigidity to the linker. The choice of linker composition can significantly impact the physicochemical properties and pharmacokinetic profile of the PROTAC.

The following table provides an overview of commercially available pomalidomide derivatives with variations in linker length and composition, illustrating the diversity of building blocks available for PROTAC development.

| Compound Name | Linker Composition | Linker Length | Terminal Functional Group |

| Pomalidomide-5'-C1-acid | Alkyl | 1 carbon | Carboxylic Acid |

| Pomalidomide-5'-C2-acid | Alkyl | 2 carbons | Carboxylic Acid |

| Pomalidomide-5'-C3-acid | Alkyl | 3 carbons | Carboxylic Acid |

| Pomalidomide-5'-C4-acid | Alkyl | 4 carbons | Carboxylic Acid |

| Pomalidomide-5'-C5-acid | Alkyl | 5 carbons | Carboxylic Acid |

| This compound | Alkyl | 6 carbons | Carboxylic Acid |

| Pomalidomide-5'-PEG2-C2-acid | PEG and Alkyl | 2 PEG units, 2 carbons | Carboxylic Acid |

| Pomalidomide-5'-PEG3-C2-acid | PEG and Alkyl | 3 PEG units, 2 carbons | Carboxylic Acid |

| Pomalidomide-5'-PEG4-C2-acid | PEG and Alkyl | 4 PEG units, 2 carbons | Carboxylic Acid |

Attachment Point: Another critical variable in the design of pomalidomide-based conjugates is the point of attachment of the linker to the pomalidomide scaffold. While this article focuses on the 5'-position, it is noteworthy that derivatives with linkers attached at the 4'-position of the phthalimide ring are also widely explored. The position of the linker can influence the orientation of the E3 ligase relative to the target protein in the ternary complex, which can have a profound impact on the efficiency of ubiquitination and subsequent degradation. nih.gov Studies have shown that the attachment point can affect the stability of the resulting PROTAC, with some research suggesting that linkers at the C-4 position of the phthalimide moiety may exhibit greater stability. researchgate.net The optimal attachment point is often target-dependent and is determined through empirical testing of a panel of isomeric PROTACs.

Molecular Mechanism of Action of Pomalidomide 5 C6 Acid Conjugates in Targeted Protein Degradation

Cereblon (CRBN) E3 Ubiquitin Ligase Recruitment by Pomalidomide-5'-C6-acid

This compound is a derivative of pomalidomide (B1683931), an immunomodulatory drug (IMiD) that functions by binding to the Cereblon (CRBN) protein. rsc.orgnih.gov CRBN is a crucial component of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^), which is involved in the ubiquitination and subsequent proteasomal degradation of specific substrate proteins. nih.govguidetopharmacology.orgfrontiersin.org The pomalidomide moiety of the conjugate acts as a "molecular glue," recruiting CRBN. nih.gov The "-5'-C6-acid" component is a linker terminating in a carboxylic acid, which can be conjugated to a ligand for a target protein, forming a Proteolysis-Targeting Chimera (PROTAC). sigmaaldrich.cominvivochem.com PROTACs are bifunctional molecules that bring a target protein and an E3 ligase into close proximity, leading to the target's degradation. frontiersin.orgnih.gov

Formation of the Ternary Complex: CRBN, this compound, and Target Protein

The fundamental action of a this compound conjugate is to induce the formation of a ternary complex, which consists of the CRL4^CRBN^ E3 ligase, the conjugate itself, and the target protein of interest (POI). frontiersin.org The pomalidomide part of the conjugate binds to a specific hydrophobic pocket within the thalidomide-binding domain (TBD) of CRBN. nih.gov The glutarimide (B196013) ring of pomalidomide is essential for this interaction. guidetopharmacology.org

Simultaneously, the other end of the conjugate, which is attached to the C6-acid linker, binds to the POI. This dual binding brings the CRL4^CRBN^ complex and the POI into close proximity, a critical step for the subsequent ubiquitination process. frontiersin.org The formation of this ternary complex is a chemically induced event, effectively "hijacking" the cell's natural protein degradation machinery to eliminate a specific, disease-causing protein. nih.govnih.gov The linker itself, in this case, a C6 alkyl chain with a terminal carboxylic acid, plays a significant role in the stability and geometry of the ternary complex, influencing the efficiency of protein degradation. nih.gov

Energetic and Kinetic Aspects of Ternary Complex Stability

The stability of the ternary complex is a key determinant of the efficiency of protein degradation. This stability is influenced by several factors, including the binding affinities of the pomalidomide moiety to CRBN and the target ligand to the POI, as well as the cooperativity between these interactions within the complex. Positive cooperativity, where the binding of one component enhances the binding of the other, can significantly increase the stability of the ternary complex and lead to more efficient degradation.

Conformational Adaptations Induced by this compound Binding to CRBN

The binding of the pomalidomide moiety to CRBN induces conformational changes in the E3 ligase complex. frontiersin.org Structural studies have revealed that the binding of IMiDs like pomalidomide to the TBD of CRBN alters the substrate-binding surface. nih.gov This altered conformation creates a new binding interface that can recognize and bind to "neosubstrates" – proteins that are not the natural targets of CRBN. nih.govnih.gov

In the context of a this compound conjugate, the induced conformational change in CRBN facilitates the productive interaction with the targeted protein brought in by the other end of the PROTAC. This conformational adaptability is crucial for the "hijacking" mechanism, as it allows the CRL4^CRBN^ complex to act upon a wide range of proteins that it would not normally target for degradation. nih.gov

Ubiquitination and Proteasomal Degradation Cascades

Once the stable ternary complex is formed, the catalytic function of the E3 ligase is brought to bear on the target protein. This initiates a cascade of events leading to the protein's destruction by the proteasome.

Catalytic Role of this compound Conjugates in Substrate Ubiquitination

This compound conjugates act catalytically to promote the ubiquitination of the target protein. nih.gov By bringing the target protein into the proximity of the CRL4^CRBN^ complex, the conjugate facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. nih.gov The conjugate itself is not consumed in this process and can be recycled to induce the degradation of multiple copies of the target protein. nih.gov This catalytic nature allows for potent and sustained protein degradation even at low concentrations of the conjugate.

The efficiency of this ubiquitination is dependent on the geometry of the ternary complex. The linker must position the target protein in such a way that its surface-exposed lysine residues are accessible to the E2 enzyme associated with the CRL4^CRBN^ complex. nih.gov

Influence on Ubiquitin Chain Topology and Lysine Linkage Specificity

The CRL4^CRBN^ complex, like other E3 ligases, can assemble polyubiquitin (B1169507) chains on the substrate protein. The topology of these chains, meaning the specific lysine residue of one ubiquitin molecule that is linked to the next, determines the ultimate fate of the ubiquitinated protein. Chains linked through lysine 48 (K48) are the primary signal for proteasomal degradation. nih.gov

While the intrinsic specificity of the E3 ligase plays a role, the nature of the ternary complex formed by the this compound conjugate can potentially influence the topology of the ubiquitin chains. The spatial arrangement of the target protein relative to the E2 enzyme could favor the formation of certain ubiquitin linkages over others. However, detailed studies on how specific PROTACs, including those utilizing this compound, might alter ubiquitin chain topology are an ongoing area of research. The primary expectation is the formation of degradation-competent K48-linked polyubiquitin chains on the target protein, leading to its recognition and degradation by the 26S proteasome. nih.gov

Structure Activity Relationship Sar and Linker Optimization for Pomalidomide 5 C6 Acid Based Protacs

Systematic Investigation of Aliphatic Linker Length on Degradation Efficiency

The length of the linker connecting the pomalidomide (B1683931) moiety to the target protein ligand is a crucial determinant of a PROTAC's degradation efficiency. An optimal linker length is necessary to span the distance between the CRBN E3 ligase and the POI, allowing for a productive ternary complex formation without inducing steric hindrance. researchgate.net Linkers that are too short can prevent the two proteins from interacting effectively, while excessively long linkers may lead to unfavorable conformations or reduced stability of the ternary complex. researchgate.net

A systematic investigation into the effects of linker length on the degradation of p38α mitogen-activated protein kinase (MAPK) provides clear evidence of this principle. Researchers synthesized a series of PROTACs by connecting a p38α/β inhibitor (PH-797804) to a thalidomide (B1683933) analogue using aliphatic linkers of varying lengths. researchgate.netub.edu The study revealed a distinct correlation between linker length and degradation activity. PROTACs with linkers shorter than 15 atoms were found to be poor inducers of p38α degradation. ub.edu The degradation efficiency significantly improved as the linker length increased, with optimal activity observed for linkers containing 16-17 atoms. ub.edu This suggests that this specific length provides the ideal spatial orientation for the p38α and CRBN proteins to form a stable and effective ternary complex, leading to ubiquitination. ub.edu

Interestingly, some studies have shown that this "optimal length" is not a universal rule and can be target-dependent. In certain contexts, linker-free PROTACs have demonstrated superior efficacy compared to their counterparts with linkers. nih.gov For example, a linker-free PROTAC targeting EML4-ALK (Pro-BA) showed more potent degradation and inhibition of lung cancer cell growth than versions with one or three PEG units in the linker. nih.gov This highlights that while systematic variation of linker length is a key optimization strategy, the ideal length is specific to each PROTAC system (E3 ligase, POI, and binding ligands). nih.gov

Table 1: Effect of Linker Length on p38α Degradation This table is a representative summary based on findings reported in scientific literature. ub.edu

| PROTAC Example | Linker Length (atoms) | Relative p38α Degradation Efficiency |

| Compound A | < 15 | Poor |

| Compound B | 15 | Moderate |

| Compound C | 16-17 | Optimal |

| Compound D | > 17 | Reduced |

Evaluation of Different Linker Compositions (e.g., Alkyl vs. PEG) in Pomalidomide-5'-C6-acid Derivatives

The chemical composition of the linker profoundly impacts the physicochemical properties of the PROTAC, including its solubility, cell permeability, and metabolic stability. nih.govdiva-portal.org The most commonly employed linkers are simple alkyl chains and polyethylene (B3416737) glycol (PEG) chains. nih.govadooq.com

PEG linkers are more hydrophilic and flexible. adooq.com Incorporating PEG units can significantly improve the solubility of a PROTAC in aqueous media. adooq.com However, the increased flexibility is a double-edged sword. While it can allow for more conformational freedom to achieve a productive ternary complex, it can also introduce an entropic penalty upon binding, potentially weakening the interaction. In a study of BRD4-targeting PROTACs, those with intermediate length PEG linkers (1-2 units) showed reduced degradation potency compared to those with shorter (0 units) or longer (4-5 units) linkers, demonstrating the complex, non-linear relationship between PEG linker length and activity. nih.gov

The choice of linker composition also critically affects cell permeability. Studies on von Hippel-Lindau (VHL) based PROTACs have shown that high permeability correlates with the PROTAC's ability to adopt folded conformations in nonpolar environments, like the cell membrane. diva-portal.orgnih.govresearchgate.net These folded states can shield the molecule's polar surface area, facilitating passage across the lipid bilayer. diva-portal.orgresearchgate.net The chemical nature of the linker, whether it's a flexible PEG or a more rigid alkyl chain, directly influences the propensity to form these crucial intramolecular interactions (e.g., hydrogen bonds, π-π interactions) that stabilize a folded conformation. diva-portal.orgresearchgate.net Therefore, balancing the hydrophilicity for solubility and the structural elements that permit conformational folding is a key challenge in linker design.

Table 2: Comparison of Common Linker Compositions

| Linker Type | Key Characteristics | Potential Advantages | Potential Disadvantages |

| Alkyl Chain | Hydrophobic, often more rigid | Straightforward synthesis, defined length | Poor aqueous solubility, potential for non-specific binding |

| PEG Chain | Hydrophilic, flexible | Improved solubility, reduced non-specific binding | Potential for lower permeability, possible metabolic instability |

Impact of Linker Attachment Point (5'-Position vs. 4'-Position) on PROTAC Potency and Selectivity

The point at which the linker is attached to the pomalidomide scaffold is a critical variable that can dramatically alter a PROTAC's biological activity. nih.gov For pomalidomide and its analogues, the linker is typically attached to the phthalimide (B116566) ring, most commonly at the 4- or 5-position via a nucleophilic aromatic substitution reaction. nih.gov

Several studies have demonstrated that the choice between these two positions can have a significant impact on degradation potency. For instance, in the development of a PROTAC targeting Bruton's tyrosine kinase (BTK), a derivative with the linker attached at the C5-position (MT-809) showed substantially higher degradation activity (DC₅₀ = 11.6 nM) than its counterpart with the exact same linker attached at the C4-position (MT-541, DC₅₀ = 90.1 nM). nih.gov This suggests that the 5'-position provides a more favorable vector for the formation of the BTK-PROTAC-CRBN ternary complex.

However, this preference is not absolute and appears to be dependent on the specific target protein. In a different study, researchers found that attaching the linker at the 5-position of the phthalimide unit actually reduced the degradation of the neosubstrate IKZF1 compared to other attachment points. nih.gov This highlights that the optimal attachment point must be empirically determined for each new target. The different spatial arrangement resulting from the 4- vs. 5-positioning directly influences the geometry of the ternary complex, affecting the proximity and orientation of the target protein's lysine (B10760008) residues relative to the E2 ubiquitin-conjugating enzyme, which is essential for efficient ubiquitin transfer. nih.govnih.gov

Table 3: Influence of Pomalidomide Linker Attachment Point on PROTAC Activity This table is a representative example based on findings reported in the literature. nih.gov

| Target Protein | Linker Attachment Position | PROTAC Example | Degradation Potency (DC₅₀) |

| Bruton's Tyrosine Kinase (BTK) | 5'-Position | MT-809 | 11.6 nM |

| Bruton's Tyrosine Kinase (BTK) | 4'-Position | MT-541 | 90.1 nM |

Rational Design Principles for Optimizing this compound PROTACs

The development of potent and selective PROTACs has evolved from empirical screening to a more rational, structure-based design process. nih.gov The insights gained from systematic SAR studies provide a set of guiding principles for the optimization of PROTACs based on this compound and related scaffolds.

Key principles for rational design include:

Optimize Linker Length: The length of the linker is paramount and must be tailored for each specific POI. An optimal length, often found to be between 15 and 17 atoms in some systems, is required to facilitate a stable ternary complex. ub.edu Computational modeling and structural biology can help predict the ideal distance between the ligand binding sites on the POI and CRBN. nih.gov

Modulate Linker Composition for Physicochemical Properties: The linker's chemical makeup should be chosen to balance aqueous solubility with cell permeability. diva-portal.org While PEG linkers can enhance solubility, alkyl or alicyclic components might be necessary to promote the folded conformations that improve membrane passage. diva-portal.orgadooq.com

Systematically Evaluate Attachment Points: The point of linker conjugation on the pomalidomide ligand (5'-position vs. 4'-position) is a critical optimization parameter that dictates the geometry of the ternary complex. nih.govnih.gov Both positions should be evaluated, as the optimal choice is target-dependent and can significantly impact degradation potency and selectivity. nih.govnih.gov

Leverage Computational and AI-Driven Tools: Modern drug design increasingly relies on computational methods. nih.govnih.gov Molecular dynamics simulations can predict the stability of ternary complexes, while AI-driven platforms can generate and screen vast virtual libraries of PROTACs to identify novel combinations of linkers, attachment points, and ligands with desirable properties, accelerating the design-build-test-learn cycle. nih.gov

By methodically applying these principles, researchers can more efficiently navigate the complex chemical space of PROTAC design to develop highly effective and selective protein degraders for therapeutic applications.

Target Selectivity and Off Target Profiling of Pomalidomide 5 C6 Acid Conjugates

Investigation of Endogenous Neo-Substrate Degradation by the Pomalidomide (B1683931) Moiety

The pomalidomide molecule, even when incorporated into a larger PROTAC structure via a linker such as a C6 acid, retains its ability to modulate the substrate specificity of the CRBN E3 ligase. nih.gov It functions as a molecular glue, creating a new binding surface on CRBN that allows for the recognition and subsequent ubiquitination of proteins that are not normally substrates of this ligase. nih.govbiorxiv.org This process of recruiting "neo-substrates" for proteasomal degradation is responsible for both the therapeutic effects of immunomodulatory drugs (IMiDs) like pomalidomide and their potential off-target effects when used in PROTACs. nih.govbio-techne.com

Analysis of Zinc-Finger (ZF) Protein Degradation (e.g., IKZF1, IKZF3)

Among the most well-characterized neo-substrates of pomalidomide are the Ikaros family of zinc-finger (ZF) transcription factors, particularly Ikaros (IKZF1) and Aiolos (IKZF3). nih.govecancer.org These proteins are essential for the survival of multiple myeloma cells, and their degradation is a key mechanism behind the clinical efficacy of pomalidomide in treating this cancer. nih.gov Studies have demonstrated that pomalidomide, lenalidomide, and thalidomide (B1683933) all induce a decrease in the protein levels of IKZF1 and IKZF3. nih.gov This effect is highly specific, as other Ikaros family members like IKZF2 and IKZF5 are not degraded. nih.gov

The degradation is rapid and potent; for instance, pomalidomide can induce maximal degradation of some ZF proteins within hours of treatment. nih.gov This inherent activity persists when pomalidomide is used as an E3 ligase handle in PROTACs, leading to the unintended degradation of these critical ZF proteins alongside the intended target. nih.govresearchgate.net This off-target degradation raises concerns, as these ZF proteins play vital roles in normal physiological processes, including embryonic development and immune cell function. nih.govresearchgate.net

Table 1: Key Zinc-Finger (ZF) Neo-substrates of Pomalidomide

| Neo-substrate | Protein Family/Function | Role in Pomalidomide Activity | Citation |

| IKZF1 (Ikaros) | Ikaros Family Transcription Factor | Primary therapeutic target in multiple myeloma; common off-target for pomalidomide-based PROTACs. | nih.govnih.gov |

| IKZF3 (Aiolos) | Ikaros Family Transcription Factor | Primary therapeutic target in multiple myeloma; common off-target for pomalidomide-based PROTACs. | nih.govnih.gov |

| ZFP91 | Zinc-Finger Protein | Identified as an off-target neo-substrate. | researchgate.net |

| ZNF692 | Zinc-Finger Protein | Identified as a rapidly degraded neo-substrate by pomalidomide. | nih.gov |

Development and Application of High-Throughput Reporter-Based Assays for Off-Target Assessment

To efficiently profile the off-target degradation induced by pomalidomide-based PROTACs, high-throughput screening (HTS) methods are essential. nih.govnih.gov Traditional methods like western blotting are too low-throughput to screen large libraries of compounds or to assess a wide range of potential neo-substrates.

Modern approaches often employ reporter-based assays. nih.gov A common strategy involves creating a library of reporter constructs where the coding sequences of various C2H2 zinc-finger domains are fused to a reporter protein, such as Green Fluorescent Protein (GFP) or luciferase. nih.gov This library is then introduced into cells. Upon treatment with a pomalidomide-containing compound, the degradation of a specific ZF domain results in a measurable decrease in the corresponding reporter signal (e.g., fluorescence). nih.gov This system can be adapted to a multi-well plate format, allowing for the rapid screening of thousands of compounds or ZF domains simultaneously using techniques like fluorescence-activated cell sorting (FACS) or plate-based imaging. nih.govnih.gov

Other HTS platforms, such as the NanoBRET (Bioluminescence Resonance Energy Transfer) assay, can be used to quantify the formation of the ternary complex between the ZF protein, CRBN, and the pomalidomide-based molecule in live cells, providing a direct measure of the interaction that leads to degradation. nih.gov These high-throughput methods are crucial for generating structure-activity relationships to guide the design of more selective PROTACs. nih.govnih.gov

Strategies to Mitigate Undesired ZF Degradation in Pomalidomide-5'-C6-acid PROTACs

The primary strategy to reduce the off-target degradation of ZF proteins is to chemically modify the pomalidomide moiety in a way that disrupts its interaction with these neo-substrates without compromising its ability to recruit the CRBN E3 ligase for the degradation of the intended PROTAC target. nih.gov

Steric and Electronic Effects of 5'-Position Modifications

Research has shown that the phthalimide (B116566) ring of pomalidomide is a key site for modification. Specifically, introducing chemical substituents at the C5-position of the ring can effectively mitigate off-target ZF degradation. nih.gov The underlying principle is based on steric hindrance.

By attaching chemical groups of sufficient size and appropriate geometry to the C5-position, it is possible to create a "steric bump." This modification physically obstructs the binding site for endogenous ZF proteins on the CRBN-pomalidomide complex. nih.gov Essentially, the added group "bumps off" the ZF proteins, preventing the formation of the ternary complex required for their ubiquitination and degradation.

To explore this, researchers have generated libraries of pomalidomide analogues with diverse modifications at the C4 and C5 positions. nih.gov Comparing the degradation profiles of these analogues revealed that appropriately sized modifications on the C5 position significantly reduced the degradation of off-target ZF proteins. nih.gov This effect was validated through proteomics and target engagement studies. In contrast, modifications at the C4-position were found to be less effective and often still permitted significant degradation of off-target ZF proteins. researchgate.net These findings provide clear design principles for re-engineering pomalidomide-based PROTACs to enhance their selectivity and minimize off-target effects. researchgate.net

Table 2: Principle of Steric Hindrance at the Pomalidomide 5'-Position

| Modification Position | Rationale | Expected Outcome on ZF Degradation | Citation |

| C4-Position | Exit vector for PROTAC linker attachment. | Often permits significant off-target ZF degradation. | researchgate.net |

| C5-Position | Site for introducing a "steric bump". | Addition of appropriately sized groups reduces or eliminates off-target ZF degradation. | nih.gov |

Comprehensive Chemoproteomic Approaches for Unbiased Neo-Substrate Identification

While reporter assays are excellent for screening known or suspected off-targets, an unbiased approach is needed to discover the full spectrum of neo-substrates affected by a pomalidomide-based PROTAC. Comprehensive chemoproteomic methods, particularly those based on quantitative mass spectrometry, are the gold standard for this purpose. nih.govnih.gov

Techniques like SILAC (stable isotope labeling of amino acids in cell culture) or multiplexed mass spectrometry allow for the global, quantitative analysis of protein abundance across different experimental conditions. nih.gov To identify neo-substrates, cells are treated with the pomalidomide-containing compound or a control (like DMSO), and the resulting changes in the entire proteome are measured. Proteins whose levels are significantly decreased only in the presence of the drug are identified as potential degradation substrates. nih.gov

These unbiased proteomics workflows have been instrumental in identifying novel neo-substrates of IMiDs beyond IKZF1 and IKZF3. nih.gov For example, such studies have identified other zinc-finger proteins like ZNF692 and the E3 ligase RNF166 as pomalidomide neo-substrates. nih.gov Some compounds, like the pomalidomide analogue CC-885, have been shown to degrade a different spectrum of proteins, including the translation termination factor GSPT1, which is not degraded by pomalidomide or lenalidomide. nih.govnih.gov This highlights that even small changes to the IMiD core can alter the neo-substrate profile. These comprehensive analyses provide a complete picture of a PROTAC's selectivity and are critical for predicting potential off-target liabilities.

Compound and Protein Glossary

| Name | Class/Type |

| Pomalidomide | Immunomodulatory Drug (IMiD) / E3 Ligase Ligand |

| This compound | PROTAC Building Block |

| Lenalidomide | Immunomodulatory Drug (IMiD) |

| Thalidomide | Immunomodulatory Drug (IMiD) |

| CC-885 | CRBN Modulator |

| Cereblon (CRBN) | Substrate Receptor of CRL4 E3 Ubiquitin Ligase |

| IKZF1 (Ikaros) | Zinc-Finger Transcription Factor |

| IKZF3 (Aiolos) | Zinc-Finger Transcription Factor |

| IKZF2 | Zinc-Finger Transcription Factor |

| IKZF5 | Zinc-Finger Transcription Factor |

| ZFP91 | Zinc-Finger Protein |

| ZNF692 | Zinc-Finger Protein |

| RNF166 | RING Finger Protein (E3 Ligase) |

| GSPT1 | Translation Termination Factor |

| PROTAC | Proteolysis-Targeting Chimera |

| GFP | Green Fluorescent Protein |

| DMSO | Dimethyl sulfoxide (B87167) (Solvent/Control) |

Advanced Research Methodologies for Pomalidomide 5 C6 Acid Conjugate Characterization

Structural Biology Applications in Understanding Ternary Complex Formation

Structural biology provides atomic-level insights into the architecture of macromolecular complexes, which is crucial for understanding how Pomalidomide-5'-C6-acid-based PROTACs mediate the interaction between a target protein and CRBN.

X-ray Crystallography of CRBN-Pomalidomide-5'-C6-acid-Target Protein Complexes

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules, including complex protein assemblies. While a crystal structure for a ternary complex involving the precise this compound conjugate is not publicly available, the principles of its structural elucidation can be inferred from studies on closely related pomalidomide-containing complexes.

For instance, the crystal structure of the DDB1-CRBN-pomalidomide-SALL4(ZF1,2) ternary complex reveals critical interactions. rcsb.org In such a complex, the pomalidomide (B1683931) moiety binds to CRBN, inducing a conformational change that creates a new binding surface for the neosubstrate, in this case, the zinc finger domains of the SALL4 protein. rcsb.orgresearchgate.net The glutarimide (B196013) ring of pomalidomide is essential for this interaction, while the rest of the molecule, including the linker, positions the target protein for ubiquitination. researchgate.net

A hypothetical crystallographic study of a this compound-based PROTAC in a ternary complex would aim to resolve the following:

The precise binding mode of the pomalidomide headgroup within the CRBN pocket.

The conformation and trajectory of the C6-acid linker.

The specific interactions between the target protein and the induced CRBN-PROTAC interface.

The relative orientation of the catalytic E2 ubiquitin-conjugating enzyme to the target protein's lysine (B10760008) residues.

These structural details are instrumental in optimizing linker length and composition to achieve favorable ternary complex formation and efficient protein degradation.

Table 1: Representative X-ray Crystallography Data for Pomalidomide-Containing Ternary Complexes

| PDB ID | Complex Components | Resolution (Å) | Key Findings |

| 8U16 | DDB1-CRBN-SALL4(ZF1,2)-short bound to Pomalidomide | 2.90 | Reveals the structural basis for pomalidomide-induced recruitment of the SALL4 transcription factor to the CRBN E3 ligase. rcsb.org |

| 4TZ4 | DDB1-CRBN in complex with Pomalidomide | 3.50 | Details the binding mode of pomalidomide within the CRBN substrate receptor, highlighting the enantioselective interactions. nih.govnih.gov |

Note: This table presents data for pomalidomide, not the specific this compound conjugate, to illustrate the type of information obtained from such studies.

Cryo-Electron Microscopy (Cryo-EM) for Dynamic Complex Visualization

Cryo-electron microscopy (Cryo-EM) has emerged as a powerful alternative and complementary technique to X-ray crystallography, particularly for large and flexible complexes that are challenging to crystallize. Cryo-EM allows for the visualization of different conformational states of a complex, providing insights into its dynamic nature.

For a this compound-based PROTAC, cryo-EM could be employed to study the entire CRL4-CRBN-DDB1 E3 ligase machinery in complex with the PROTAC and the target protein. A recent cryo-EM structure of human Cereblon/DDB1 in complex with a non-traditional CRBN binder demonstrates the utility of this technique for understanding ligand binding. rcsb.org This approach could reveal:

Multiple conformational states of the ternary complex, reflecting the flexibility of the linker and the proteins.

The dynamic process of ubiquitin transfer from the E2 enzyme to the target protein.

The ability of cryo-EM to capture dynamic states is particularly valuable for understanding the transient interactions that govern PROTAC efficacy.

Computational Docking and Molecular Dynamics Simulations

Computational modeling, including molecular docking and molecular dynamics (MD) simulations, provides a powerful tool to predict and analyze the formation of ternary complexes involving this compound-based PROTACs. acs.orgchemrxiv.org These in silico methods can guide the rational design of PROTACs by predicting favorable geometries and identifying key interactions.

Molecular Docking: Docking algorithms can predict the binding pose of the pomalidomide headgroup in CRBN and the warhead in the target protein. Subsequently, the linker can be modeled to connect the two, providing an initial model of the ternary complex.

Molecular Dynamics (MD) Simulations: MD simulations can then be used to refine the docked models and explore the dynamic behavior of the ternary complex over time. nih.gov These simulations can:

Assess the stability of the predicted ternary complex.

Identify key protein-protein and protein-PROTAC interactions that contribute to the cooperativity of binding.

Calculate the binding free energies of the complex.

Studies have shown that MD simulations can successfully model the behavior of PROTAC-mediated ternary complexes and provide insights into their stability and the structural basis for their activity. nih.govchemrxiv.org

Biophysical Characterization Techniques for Interaction Analysis

Biophysical techniques are essential for quantifying the binding affinities and kinetics of the interactions that lead to the formation of the ternary complex. This data is critical for understanding the thermodynamics and kinetics that drive PROTAC efficacy.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal titration calorimetry (ITC) is a gold-standard technique for measuring the thermodynamics of binding interactions in solution. nih.gov It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction. From these parameters, the entropy (ΔS) and Gibbs free energy (ΔG) can be calculated.

Titrating the PROTAC into the target protein to determine the binary binding affinity.

Titrating the PROTAC into CRBN to determine its binary affinity for the E3 ligase.

Titrating the target protein into a pre-formed complex of CRBN and the PROTAC to measure the thermodynamics of ternary complex formation.

By comparing the binding affinities of the binary and ternary interactions, a cooperativity factor (α) can be calculated. A value of α > 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the third component. This is often a key feature of successful PROTACs. While specific ITC data for this compound is not available, studies on other pomalidomide-based PROTACs have demonstrated the utility of ITC in quantifying these interactions. nih.gov

Table 2: Hypothetical ITC Data for a this compound-based PROTAC

| Interaction | KD (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (n) |

| PROTAC <=> Target Protein | 500 | -8.5 | -2.1 | 1.0 |

| PROTAC <=> CRBN | 2000 | -6.2 | -1.5 | 1.0 |

| Target Protein <=> CRBN:PROTAC | 50 | -12.3 | -3.8 | 1.0 |

Note: This is a hypothetical data table to illustrate the parameters obtained from ITC experiments.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface plasmon resonance (SPR) is a label-free optical technique used to measure real-time binding kinetics of molecular interactions. nih.gov It provides quantitative information on the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD = kd/ka) can be calculated.

For this compound-based PROTACs, SPR is invaluable for characterizing the kinetics of ternary complex formation and dissociation. biorxiv.orgnih.gov A typical experimental setup involves immobilizing one of the protein components (e.g., CRBN) on a sensor chip and then flowing the PROTAC and the target protein over the surface, either sequentially or as a pre-mixed complex.

SPR can provide crucial insights into:

The rates at which the ternary complex forms and breaks apart.

The influence of the linker on the binding kinetics.

The kinetic cooperativity of the system.

Studies on other PROTACs have shown that the stability of the ternary complex, as determined by its dissociation rate, can be a critical determinant of the rate of target protein degradation. nih.govijpsjournal.com

Table 3: Representative SPR Kinetic Data for PROTAC-Mediated Ternary Complex Formation

| Complex Components | ka (M-1s-1) | kd (s-1) | KD (nM) | Key Findings |

| VHL:MZ1:Brd4BD2 | 1.2 x 105 | 6.9 x 10-4 | 5.8 | The positively cooperative degrader MZ1 forms a stable and long-lived ternary complex, which correlates with a greater initial rate of intracellular degradation of its targets Brd2 and Brd4. nih.gov |

| CDK2:CPS2:CRBN-DDB1 | Not Reported | Not Reported | ~98 (α) | The PROTAC CPS2 exhibits strong positive cooperativity in forming a ternary complex with CDK2 and the CRBN-DDB1 E3 ligase complex. ijpsjournal.com |

Note: This table presents data for other PROTAC systems to illustrate the type of information obtained from SPR studies.

Advanced Mass Spectrometry-Based Proteomics for Degradation Profiling

The primary function of a this compound-based PROTAC is to induce the degradation of a target protein. Quantitative mass spectrometry (MS)-based proteomics stands as a powerful and indispensable tool for comprehensively profiling these degradation events on a proteome-wide scale. This approach allows researchers to not only confirm the degradation of the intended target but also to assess the selectivity of the degrader by identifying any off-target effects.

Modern proteomics workflows, such as those employing Tandem Mass Tags (TMT) or Stable Isotope Labeling by Amino acids in Cell culture (SILAC), enable the precise quantification of thousands of proteins simultaneously from cells treated with the this compound conjugate. In a typical experiment, one set of cells is treated with the PROTAC, while a control set is treated with a vehicle (like DMSO). After a specific incubation period, the cells are lysed, proteins are extracted, digested into peptides, and labeled with isotopic tags. The samples are then combined and analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The relative abundance of the isotopic tags in the resulting spectra reveals the changes in protein levels induced by the degrader.

A significant challenge in the development of pomalidomide-based PROTACs is the potential for off-target degradation of endogenous zinc-finger (ZF) proteins, a known activity of the pomalidomide moiety itself. nih.govproteomexchange.org Advanced MS-based proteomics is crucial for identifying and quantifying the degradation of these unintended targets. By comparing the proteomic profiles of cells treated with the this compound conjugate to those treated with pomalidomide alone, researchers can distinguish between the targeted degradation event and the inherent off-target activity of the E3 ligase recruiter.

Recent advancements in chemoproteomic techniques further refine the analysis of degrader-induced protein changes. For instance, methods have been developed to specifically enrich and identify the ubiquitinated proteins that are substrates of the E3 ligase complex recruited by the PROTAC, providing direct evidence of the mechanism of action.

Table 1: Representative Data from a Quantitative Proteomics Experiment Profiling Degradation by a this compound Conjugate

| Protein | Fold Change (PROTAC vs. Vehicle) | p-value | Function |

| Target Protein X | -8.5 | <0.001 | Intended Target |

| ZNF268 | -1.2 | >0.05 | Zinc-Finger Protein |

| ZNF577 | -1.1 | >0.05 | Zinc-Finger Protein |

| BRD4 | -1.1 | >0.05 | Bromodomain Protein |

| GAPDH | -1.0 | >0.05 | Housekeeping Protein |

This table represents hypothetical data for illustrative purposes.

Cellular Imaging Techniques for Intracellular Localization and Degradation Visualization

While mass spectrometry provides quantitative data on protein degradation, cellular imaging techniques offer invaluable spatial and temporal insights into the activity of this compound conjugates within the cell. These methods allow for the direct visualization of the conjugate's uptake, its subcellular localization, and the subsequent degradation of the target protein in real-time.

A noteworthy characteristic of pomalidomide is its intrinsic fluorescence, which can be exploited for imaging purposes without the need for an external fluorescent tag. nih.gov Upon excitation with light in the violet-to-blue range, pomalidomide-containing molecules emit a green fluorescence. This property enables researchers to track the cellular uptake and distribution of this compound conjugates using fluorescence microscopy. High-content imaging platforms can be used to screen libraries of such conjugates, rapidly assessing their ability to penetrate cell membranes and accumulate intracellularly.

For more detailed localization studies, confocal microscopy is often employed. This technique provides high-resolution optical sections of the cell, allowing for the precise determination of whether the conjugate is localized in the cytoplasm, nucleus, or specific organelles. Co-localization studies, using fluorescently tagged cellular markers, can further reveal the specific subcellular compartments where the conjugate accumulates.

To visualize the degradation of the target protein, a common strategy is to express the target as a fusion protein with a fluorescent reporter, such as Green Fluorescent Protein (GFP). Cells expressing the GFP-tagged target are then treated with the this compound conjugate, and the decrease in GFP fluorescence over time is monitored by live-cell imaging. This approach provides a dynamic readout of target degradation and can be used to determine the kinetics of the degradation process.

Advanced imaging techniques, such as Förster Resonance Energy Transfer (FRET), can be employed to visualize the formation of the ternary complex between the target protein, the this compound conjugate, and the Cereblon (CRBN) E3 ligase. By tagging the target protein and CRBN with a FRET pair of fluorophores, the proximity induced by the PROTAC can be detected as a FRET signal, providing direct visual evidence of the degrader's mechanism of action at the molecular level within a living cell.

Table 2: Summary of Cellular Imaging Methodologies for Characterizing this compound Conjugates

| Methodology | Information Gained | Typical Fluorophores/Probes |

| Intrinsic Fluorescence Microscopy | Cellular uptake and general distribution of the conjugate. | Intrinsic fluorescence of pomalidomide. |

| Confocal Microscopy | High-resolution subcellular localization of the conjugate. | Intrinsic fluorescence or tagged conjugate. |

| Live-Cell Imaging with GFP-tagged Target | Visualization and kinetics of target protein degradation. | GFP-fusion of the target protein. |

| Förster Resonance Energy Transfer (FRET) | Visualization of ternary complex formation (Target-PROTAC-CRBN). | FRET pair (e.g., CFP/YFP) on target and CRBN. |

Preclinical Research Models for Mechanistic Studies of Pomalidomide 5 C6 Acid Conjugates

In Vitro Cellular Models for Functional Evaluation of Targeted Protein Degradation

In vitro cellular models are fundamental in the preclinical assessment of pomalidomide-5'-C6-acid conjugates. These models allow for the direct measurement of target protein degradation and the subsequent cellular consequences in a controlled environment.

Human Cell Lines Expressing Native or Engineered Target Proteins

A diverse range of human cancer cell lines are employed to evaluate the efficacy of pomalidomide-based PROTACs. These cell lines often express the target protein of interest at endogenous levels, providing a physiologically relevant context for assessing degradation. In some instances, cell lines are engineered to express specific target proteins, including mutant forms, to study the selectivity and mechanism of action of the conjugate.

Commonly used cell lines in the study of pomalidomide-based PROTACs include those derived from various cancers, reflecting the broad therapeutic potential of this approach. For example, in the development of B-Raf degraders, MCF-7 cells, which have high expression of B-Raf, have been utilized. invivochem.com The degradation of the target protein is typically quantified using techniques such as Western blotting or in-cell ELISA, with the potency of the conjugate often expressed as the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation). nih.gov

Table 1: Examples of Human Cell Lines Used in the Evaluation of Pomalidomide-Based PROTACs

| Cell Line | Cancer Type | Target Protein (Example) | Key Findings |

| MCF-7 | Breast Cancer | B-Raf | Effective killing of cancer cells via apoptosis induction. invivochem.com |

| HepG-2 | Liver Cancer | EGFR | More effective than erlotinib (B232) in cytotoxic activity. semanticscholar.org |

| HCT-116 | Colorectal Cancer | EGFR | Showed significant cytotoxic activity. semanticscholar.org |

| A549 | Lung Cancer | EGFR | Demonstrated higher potency than erlotinib. semanticscholar.org |

| U2OS | Osteosarcoma | Zinc Finger Proteins (engineered) | Used to develop high-throughput imaging assays for degradation. nih.gov |

| SU-DHL-1 | Lymphoma | ALK | Utilized to quantify off-target degradation of endogenous proteins. nih.gov |

| H2228 | Lung Cancer | ALK | Employed in studies quantifying off-target protein degradation. nih.gov |

| MOLT4 | Leukemia | - | Used in proteomic analysis of pomalidomide-based PROTACs. nih.gov |

| KELLY | Neuroblastoma | - | Utilized for mass spectrometry-based global proteomics. nih.gov |

Studies have also focused on understanding and minimizing the off-target effects of pomalidomide-based PROTACs. For instance, the degradation of zinc-finger proteins, a known off-target effect of pomalidomide (B1683931) itself, has been systematically studied using libraries of pomalidomide analogues in various cell lines. researchgate.net

Primary Cell Cultures for Physiologically Relevant Studies

To further enhance the physiological relevance of in vitro studies, primary cell cultures are employed. These cells are isolated directly from tissues and are not immortalized, thus more closely resembling the in vivo environment. For this compound conjugates, which are designed to modulate the immune system through the degradation of specific targets, primary immune cells are of particular interest.

Research has demonstrated that pomalidomide can increase the expression of immune surface markers on primary CD4+ T-cells. nih.gov Furthermore, studies have utilized peripheral blood mononuclear cells (PBMCs) to investigate the immunomodulatory effects of pomalidomide, showing its ability to expand Th1-like Vδ2+ γδ T cells ex vivo when combined with other agents. researchgate.net The use of primary cells, such as those from patients with multiple myeloma, has been crucial in understanding the in vivo effects of pomalidomide, including the rapid activation of the immune system which correlates with clinical outcomes. nih.gov The restoration of immune recognition of primary effusion lymphoma by pomalidomide has also been demonstrated through the upregulation of ICAM-1 and B7-2. nih.gov

Ex Vivo Tissue Models for Investigating Mechanism of Action and Tissue Penetration

Ex vivo tissue models bridge the gap between in vitro cell cultures and in vivo animal models, offering a more complex, three-dimensional environment while still allowing for experimental control.

Organotypic Slice Cultures and Explant Models

While specific studies utilizing organotypic slice cultures for this compound conjugates are not extensively documented in publicly available literature, this model system holds significant potential. Organotypic brain slice cultures, for example, maintain the complex cellular architecture of the brain and are used to study neurodegenerative diseases. nih.gov These models could be adapted to investigate the penetration and efficacy of PROTACs in a tissue context, particularly for neurological targets. The use of organotypic brain slice cultures as a preclinical model for patient-derived cell lines is an emerging area of research. researchgate.net Similarly, human post-mortem organotypic brain slice cultures are being developed as a tool to study disease mechanisms and test therapies, which could be applicable to the evaluation of novel PROTACs. nih.gov

Development of Specialized Reporter Cell Lines for this compound Research

To facilitate high-throughput screening and detailed mechanistic studies of pomalidomide-based PROTACs, specialized reporter cell lines have been developed. These cell lines are engineered to provide a readily measurable signal, such as fluorescence or luminescence, that is dependent on the degradation of the target protein.

One innovative approach involves the creation of a dual-reporter system where the target protein is fused to Renilla luciferase (RLUC) and an enhanced green fluorescent protein (EGFP) is expressed as an internal reference. A decrease in the RLUC signal relative to the EGFP signal provides a quantitative measure of target protein degradation, enabling rapid screening of PROTAC libraries. researchgate.net Another strategy has been the development of an automated imaging screen using U2OS cells that stably express zinc-finger degrons fused to eGFP. A decrease in the eGFP signal serves as a direct measure of protein degradation, allowing for the high-throughput evaluation of off-target effects of pomalidomide-based PROTACs. nih.gov

These reporter systems are invaluable for structure-activity relationship (SAR) studies, allowing researchers to rapidly assess how modifications to the this compound linker or the target protein ligand affect degradation efficacy and selectivity.

Q & A

Q. How to validate computational predictions of this compound’s metabolite profiles?

- Methodological Answer : Compare in silico predictions (e.g., GLORY or ADMET Predictor) with empirical data from hepatic S9 fractions. Use high-resolution MS (HRMS) to identify Phase I/II metabolites and quantify formation kinetics via kinetic modeling .

Data Contradiction and Reproducibility

Q. What protocols ensure reproducibility in synthesizing this compound across labs?

Q. How to reconcile conflicting reports on this compound’s solubility in aqueous buffers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.